molecular formula C18H18ClN5O2 B2727552 N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 922056-49-3

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2727552
CAS No.: 922056-49-3
M. Wt: 371.83
InChI Key: FIBOIMHBOXHXIW-UHFFFAOYSA-N
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Description

N-(2-(5-(4-Chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a synthetic small molecule based on a 4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one scaffold, a privileged structure in medicinal chemistry and drug discovery. This compound features a 4-chlorobenzyl group at the N-5 position of the pyrazolopyrimidine core and a cyclopropanecarboxamide moiety linked via an ethylene spacer to the N-1 position. Its molecular formula is C18H17ClN5O2, corresponding to a molecular weight of 378.82 g/mol. Compounds within this structural class have demonstrated significant potential as bioactive agents, particularly as kinase inhibitors . The pyrazolo[3,4-d]pyrimidine core is a well-established bioisostere of purine, enabling it to compete with ATP for binding sites in various enzyme systems. Researchers value this compound primarily for investigating signal transduction pathways. Its structural similarity to other documented pyrazolopyrimidine derivatives, such as those shown to bind protein kinases with high affinity , suggests a likely mechanism of action involving the inhibition of specific kinase activity, thereby modulating cellular processes like proliferation, survival, and inflammation. This reagent is intended for non-clinical, in-vitro research applications only, including enzymatic assays, cell-based studies, and target validation in oncology, immunology, and inflammatory disease research. It is supplied as a solid and must be handled by trained personnel in a laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Properties

IUPAC Name

N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c19-14-5-1-12(2-6-14)10-23-11-21-16-15(18(23)26)9-22-24(16)8-7-20-17(25)13-3-4-13/h1-2,5-6,9,11,13H,3-4,7-8,10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBOIMHBOXHXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a complex compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits diverse biological activities and has potential therapeutic applications in medicinal chemistry. The following sections detail its biological activity, including mechanisms of action, pharmacological significance, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H22ClN5O2C_{23}H_{22}ClN_5O_2, with a molecular weight of approximately 435.91 g/mol. The structural features include:

  • Pyrazolo[3,4-d]pyrimidine core : This heterocyclic structure is known for its biological activity.
  • Chlorobenzyl substituent : Enhances lipophilicity and may influence receptor binding.
  • Cyclopropanecarboxamide group : Potentially contributes to the compound's interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have shown inhibitory effects against key cancer-related proteins such as BRAF(V600E) and EGFR. For instance, studies demonstrate that certain pyrazole derivatives can effectively inhibit cancer cell proliferation in vitro and in vivo by targeting these pathways .
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .
  • Antimicrobial Effects : Pyrazolo[3,4-d]pyrimidines have been reported to possess antimicrobial properties against various pathogens, suggesting a broad spectrum of activity that could be exploited in drug development .

Antitumor Efficacy

A study evaluated the cytotoxic effects of a series of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity and potential synergistic effects when combined with standard chemotherapy agents like doxorubicin. The most active compounds were further analyzed for their mechanism of action, revealing induction of apoptosis through caspase activation pathways .

Anti-inflammatory Activity

In a separate investigation focused on anti-inflammatory agents, derivatives similar to this compound were tested for their ability to inhibit nitric oxide production in macrophages. The findings demonstrated a dose-dependent reduction in nitric oxide levels, indicating potential for therapeutic use in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialBroad-spectrum activity against various pathogens

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological activities that make it a candidate for therapeutic development:

  • Anticonvulsant Activity : Similar compounds in the pyrazolo[3,4-d]pyrimidine class have demonstrated anticonvulsant properties. Research indicates that derivatives can surpass traditional anticonvulsants like phenobarbital in efficacy, suggesting potential for treating epilepsy and other seizure disorders .
  • Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines are known to inhibit various kinases, including Aurora kinases. These kinases are critical in cell division and are implicated in cancer progression. The inhibition of such kinases by this compound may provide a mechanism for anticancer activity .

Therapeutic Applications

The structural characteristics of N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide suggest several therapeutic applications:

  • Cancer Therapy : Given its potential as a kinase inhibitor, this compound could be explored for use in cancer treatments. The ability to modulate cell cycle progression through Aurora kinase inhibition could lead to novel anticancer therapies.
  • Neurological Disorders : The anticonvulsant properties indicate possible applications in treating various neurological disorders beyond epilepsy, including neuropathic pain and anxiety disorders.

Case Study 1: Anticonvulsant Efficacy

A study evaluating the structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidine derivatives revealed that modifications at specific positions significantly enhanced anticonvulsant activity. Compounds with similar structural motifs showed improved efficacy in animal models of seizures compared to standard treatments .

Case Study 2: Kinase Inhibition

Research on related compounds has demonstrated their effectiveness as Aurora kinase inhibitors. For instance, a derivative with a similar structure was shown to inhibit Aurora A kinase effectively, leading to reduced cell proliferation in cancer cell lines. This suggests that this compound may have similar inhibitory effects and warrants further investigation in cancer models .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes are contextualized below against analogs from the pyrazolo[3,4-d]pyrimidinone class, exemplified by compounds in (e.g., Example 53).

Structural Modifications and Their Implications

Compound Core Structure Position 5 Substituent Position 1 Substituent Molecular Weight (g/mol) Key Features
N-(2-(5-(4-Chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide Pyrazolo[3,4-d]pyrimidinone 4-Chlorobenzyl Ethyl-cyclopropanecarboxamide 396.9 Chlorine enhances lipophilicity; cyclopropane improves stability.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzamide (Example 53) Pyrazolo[3,4-d]pyrimidinone 5-Fluoro-3-(3-fluorophenyl)-4-oxochromenyl Ethyl-benzamide-isopropyl 589.1 Fluorine substituents increase electron-withdrawing effects; chromenone extends π-system for binding.

Key Differences and Functional Outcomes

Substituent Electronic Effects: The 4-chlorobenzyl group in the target compound provides moderate electron-withdrawing character, favoring hydrophobic interactions. Cyclopropane in the target compound reduces metabolic oxidation compared to Example 53’s isopropyl group, which may increase susceptibility to CYP450 enzymes.

Molecular Weight and Solubility: The target compound’s lower molecular weight (396.9 vs. 589.1 g/mol) suggests improved solubility and bioavailability. Example 53’s larger chromenone and benzamide groups likely reduce aqueous solubility.

Thermal Stability: Example 53 exhibits a melting point (MP) of 175–178°C, indicative of crystalline stability.

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